molecular formula C8H7BrO2 B2922855 7-Bromo-2,3-dihydrobenzofuran-3-ol CAS No. 1404230-46-1

7-Bromo-2,3-dihydrobenzofuran-3-ol

Cat. No. B2922855
CAS RN: 1404230-46-1
M. Wt: 215.046
InChI Key: YPXQKMUDRAZXCL-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydrobenzofuran-3-ol is a chemical compound with the CAS Number: 1404230-46-1 . It has a molecular weight of 215.05 and a linear formula of C8H7BrO2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in a solid or liquid physical form .


Physical And Chemical Properties Analysis

7-Bromo-2,3-dihydrobenzofuran-3-ol is a solid or liquid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 215.05 and a linear formula of C8H7BrO2 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

7-bromo-2,3-dihydro-1-benzofuran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXQKMUDRAZXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3-dihydrobenzofuran-3-ol

Synthesis routes and methods

Procedure details

Triethylamine (0.2 ml) was added to formic acid (63 μl), to the resultant mixture, a solution in methylene chloride (2.1 ml) of 7-bromo-2,3-dihydrobenzofuran-3-one (0.10 g) that is commercially available or can be obtained by a publicly known method was added, chloro[(1S,2S)—N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]-(mesitylene) ruthenium (II) (8.8 mg) was added, and the resultant mixture was stirred at room temperature for 3 hours. To the resultant mixture, ethyl acetate and water were added, followed by extracting the resultant mixture with ethyl acetate, and the organic phase was washed with a saturated saline, and then was dried over anhydrous sodium sulfate. From the organic phase, the solvent was distilled off under reduced pressure, followed by purifying the resultant residue by silica gel column chromatography (eluate; n-hexane:ethyl acetate=5:1 to 3:1), and from the resultant, the solvent was distilled off under reduced pressure to obtain the subject compound (95 mg) as pale orange oil.
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0.2 mL
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63 μL
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chloro[(1S,2S)—N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]-(mesitylene) ruthenium (II)
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8.8 mg
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2.1 mL
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